molecular formula C11H13ClF2N2O B3392959 1-(3,5-Difluorobenzoyl)piperazine hydrochloride CAS No. 1580741-84-9

1-(3,5-Difluorobenzoyl)piperazine hydrochloride

Cat. No.: B3392959
CAS No.: 1580741-84-9
M. Wt: 262.68
InChI Key: VPGWGIRTDGAURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H13ClF2N2O. It is characterized by the presence of a piperazine ring substituted with a 3,5-difluorobenzoyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(3,5-Difluorobenzoyl)piperazine hydrochloride typically involves the reaction of 3,5-difluorobenzoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-(3,5-Difluorobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Difluorobenzoyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3,5-Difluorobenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
  • 1-(2,5-Difluorobenzoyl)piperazine hydrochloride
  • 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride

These compounds share structural similarities but differ in the position and type of substituents on the benzoyl ring. The unique properties of this compound, such as its specific fluorine substitution pattern, contribute to its distinct chemical and biological activities .

Properties

IUPAC Name

(3,5-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15;/h5-7,14H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWGIRTDGAURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3,5-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3,5-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3,5-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3,5-Difluorobenzoyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.